Pregabalin carbamate

Description

Properties

IUPAC Name |

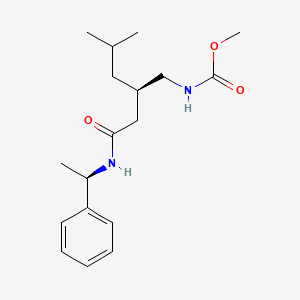

methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWKLUPDGNLYIW-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregabalin carbamate can be synthesized through various methods. One common approach involves the reaction of pregabalin with a suitable carbamoylating agent. For instance, pregabalin can be reacted with isocyanates or carbamoyl chlorides under mild conditions to form this compound. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, and the reaction temperature is maintained between 0°C and 25°C .

Industrial Production Methods

Industrial production of this compound often involves continuous flow chemistry and asymmetric organocatalysis. Continuous flow chemistry allows for the safe and efficient production of intermediates, while asymmetric organocatalysis ensures the enantioselective formation of the desired chiral intermediate . These methods are optimized to achieve high yields and cost-effectiveness, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pregabalin carbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can yield pregabalin or other reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Pregabalin and its derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Clinical Applications

Pregabalin is primarily indicated for:

- Neuropathic Pain : Effective in treating conditions such as diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia.

- Seizure Disorders : Used as adjunctive therapy for partial-onset seizures.

- Anxiety Disorders : Approved for generalized anxiety disorder.

Efficacy in Neuropathic Pain Management

Pregabalin's mechanism of action involves the modulation of voltage-gated calcium channels, particularly the alpha-2-delta subunit, which plays a crucial role in neurotransmitter release. Clinical trials have shown that pregabalin is effective in reducing pain associated with neuropathic conditions.

Table 1: Efficacy Outcomes of Pregabalin for Neuropathic Pain

| Dose (mg) | Condition | Number of Patients | Efficacy (NNT) |

|---|---|---|---|

| 150 | Diabetic Neuropathy | 359 | 6 |

| 300 | Diabetic Neuropathy | 823 | 4 |

| 600 | Diabetic Neuropathy | 1360 | 5 |

| 150 | Postherpetic Neuralgia | 527 | 6.9 |

| 300 | Postherpetic Neuralgia | 713 | 5.1 |

| 600 | Postherpetic Neuralgia | 732 | 3.9 |

The number needed to treat (NNT) indicates the number of patients who need to be treated for one patient to benefit compared to a control group.

Pharmacological Properties

Pregabalin's pharmacokinetics reveal that it is rapidly absorbed and reaches peak plasma concentrations within an hour after oral administration. Its bioavailability remains high (>90%) across various doses, making it a reliable option for chronic pain management.

Case Studies and Toxicology

While pregabalin is widely used, there are documented cases of toxicity and abuse associated with its use. A retrospective study highlighted instances of pregabalin poisoning, where patients exhibited symptoms ranging from drowsiness to respiratory acidosis due to overdose.

Case Study Example :

- An elderly patient with cervical spinal cord injury experienced severe neuropathic pain managed with pregabalin. Following an increase in dosage due to inadequate pain relief, the patient developed respiratory complications requiring mechanical ventilation after exhibiting signs of toxicity.

Research Findings

Research continues to explore the broader applications of pregabalin beyond pain management:

- Synergistic Effects : Studies indicate that combining pregabalin with other medications (e.g., carbamazepine) can enhance analgesic effects without significant adverse reactions.

- Chronic Pain Mechanisms : Investigations into pregabalin's role in chronic pain suggest that its efficacy may be due to both acute and chronic mechanisms affecting calcium channel trafficking in neurons.

Table 2: Summary of Research Findings on Pregabalin

| Study Type | Findings |

|---|---|

| Clinical Trials | Significant reduction in neuropathic pain compared to placebo |

| Case Reports | Documented cases of toxicity with high doses |

| Mechanistic Studies | Modulation of calcium channels contributes to analgesia |

Mechanism of Action

Pregabalin carbamate exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide. This inhibition reduces neuronal excitability and provides analgesic and anticonvulsant effects .

Comparison with Similar Compounds

Structural and Mechanistic Comparison with Similar Compounds

Pregabalin vs. Gabapentin

Both pregabalin and gabapentin are structural analogs of GABA but differ in pharmacokinetics and binding affinity:

- Chemical Structure: Pregabalin ((S)-3-aminomethyl-5-methylhexanoic acid) and gabapentin (1-(aminomethyl)cyclohexaneacetic acid) share a GABA backbone but have distinct side chains, influencing their absorption and receptor interactions .

- Mechanism : Both bind to α2δ subunits to reduce calcium influx, but pregabalin exhibits 6-fold higher affinity, translating to greater potency at lower doses .

- Pharmacokinetics :

| Parameter | Pregabalin | Gabapentin |

|---|---|---|

| Bioavailability | ~90% (dose-independent) | ~33–60% (dose-dependent) |

| Tmax (hours) | 1–1.5 | 2–3 |

| Half-life (hours) | 5–7 | 5–7 |

Source: Adapted from pharmacokinetic studies .

- Clinical Efficacy : A meta-analysis of 7 RCTs (n=507) showed pregabalin (600 mg/day) had a 94% higher responder rate than gabapentin (1800 mg/day) in partial epilepsy (OR: 2.16–2.52) .

Pregabalin Carbamate vs. CLP290 (Carbamate Prodrug)

CLP290, a carbamate prodrug of KCC2 activator CLP257, serves as a relevant comparator due to shared structural modifications:

- Pharmacokinetics : CLP290 demonstrated a 4-fold increase in plasma half-life compared to CLP257, with enhanced oral efficacy and reduced sedation/dizziness versus pregabalin .

Analgesic Efficacy

- Neuropathic Pain : Pregabalin (75–300 mg/day) reduced postoperative pain in 55 studies, with meta-analyses confirming superiority over placebo (p<0.01) .

- CLP290 : In peripheral nerve injury (PNI) models, CLP290 matched pregabalin’s analgesic efficacy but with fewer adverse effects .

Adverse Effects

- Pregabalin : Associated with dizziness (15–33%), sedation (15–21%), and peripheral edema (4–16%) . Long-term use raises concerns about dependency and glutamatergic dysregulation .

- Gabapentin : Lower incidence of dizziness (~20%) but requires higher doses for comparable efficacy, increasing dropout rates in trials .

Biological Activity

Pregabalin carbamate is a derivative of pregabalin, an anticonvulsant and analgesic medication primarily used to treat neuropathic pain, fibromyalgia, and partial seizures. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical applications.

Pregabalin exerts its effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system (CNS). This binding modulates the release of several excitatory neurotransmitters, including:

- Glutamate

- Substance P

- Norepinephrine

- Calcitonin Gene-Related Peptide (CGRP)

This modulation leads to a reduction in neuronal excitability and neurotransmitter release, contributing to its anticonvulsant and analgesic properties . Importantly, pregabalin does not bind directly to GABA receptors, distinguishing it from other drugs in its class .

Pharmacokinetics

Pregabalin is rapidly absorbed after oral administration, achieving maximum plasma concentrations within approximately 1.5 hours. Its bioavailability exceeds 90% and is largely independent of dose . The pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | ~40 μM after a 300 mg dose |

| Time to Cmax (tmax) | ~1.5 hours |

| Half-Life (t1/2) | 4.8 - 6.3 hours |

| Excretion | >90% as unchanged drug in urine |

Pregabalin's pharmacokinetics show low intersubject variability, making it predictable for clinical use .

Clinical Applications and Efficacy

Pregabalin has been extensively studied for various conditions:

- Neuropathic Pain : Pregabalin is effective in managing diabetic neuropathy and postherpetic neuralgia. Clinical trials have demonstrated significant reductions in pain scores compared to placebo .

- Epilepsy : As an adjunctive treatment for partial seizures, pregabalin has shown efficacy comparable to other antiepileptic drugs like levetiracetam .

- Fibromyalgia : Pregabalin has been approved for treating fibromyalgia, with studies indicating improvements in pain and overall function .

Case Studies

- Neuropathic Pain Management : A case study involving patients with diabetic neuropathy found that those treated with pregabalin experienced a significant reduction in pain intensity and improved quality of life metrics compared to those receiving standard care.

- Epilepsy Treatment : In a randomized controlled trial comparing pregabalin and levetiracetam as adjunctive therapies for refractory focal seizures, both medications achieved similar efficacy rates, indicating that pregabalin can be a viable option for patients not responding to traditional treatments .

Research Findings

Recent studies have explored additional benefits of pregabalin:

- Sleep Modulation : Pregabalin has been shown to enhance non-REM sleep while reducing REM sleep without significantly altering total sleep duration. This effect may be beneficial for patients suffering from sleep disturbances related to chronic pain conditions .

- Cognitive Effects : Research indicates that while pregabalin can cause sedation at higher doses, it does not significantly impair cognitive function when used at therapeutic levels .

Q & A

Q. What analytical techniques are recommended for quantifying pregabalin carbamate in biological matrices, and how can solvent selection impact reproducibility?

- Methodological Answer : Reverse-phase HPLC coupled with fluorescence detection is widely used due to its sensitivity and specificity. Solvent selection (e.g., methanol vs. acetonitrile) must balance green chemistry principles and extraction efficiency. For instance, acetonitrile reduces matrix interference in plasma samples but requires careful waste management. Response surface methodology (RSM) can optimize solvent ratios .

Q. How should researchers design comparative efficacy studies for this compound in neuropathic pain models?

- Methodological Answer : Use randomized, double-blind trials with active controls (e.g., duloxetine or gabapentin). Primary endpoints should include ≥30% pain reduction (NRS scale) and Patient Global Impression of Change (PGIC). Stratify participants by pain etiology (e.g., diabetic neuropathy vs. postherpetic neuralgia) to account for heterogeneity. Ensure sample sizes are powered for subgroup analyses .

Q. What systematic review frameworks are suitable for synthesizing preclinical data on this compound’s mechanisms?

- Methodological Answer : Follow PRISMA guidelines to screen studies, with inclusion criteria focusing on in vivo/in vitro models of GABAergic modulation. Use tools like SYRCLE’s risk-of-bias tool for animal studies. Meta-analyses should address heterogeneity via random-effects models and sensitivity analyses .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s binding affinity to α-δ subunits?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding modes. Validate findings using mutagenesis studies on cultured neurons. Computational models should incorporate solvent effects and membrane protein dynamics, referencing carbamate derivative studies .

Q. What experimental designs mitigate bias in long-term this compound studies, particularly placebo effects?

- Methodological Answer : Implement crossover designs with washout periods to control for placebo responses. Use "enriched enrollment" strategies, where only responders to pregabalin in open-label phases proceed to randomized withdrawal. Blinded outcome assessors and electronic diaries reduce reporting bias .

Q. How can bibliometric analysis identify emerging trends in this compound misuse research?

- Methodological Answer : Use R’s bibliometrix package to analyze Scopus/PubMed datasets. Map keyword co-occurrence networks (e.g., "tolerance," "overdose," "rectal absorption") and author/institution collaborations. Time-series analysis can highlight shifts from therapeutic efficacy to misuse-related publications .

Q. What pharmacoeconomic models are appropriate for evaluating this compound’s cost-effectiveness in chronic pain?

- Methodological Answer : Build Markov models incorporating direct medical costs (e.g., hospitalization, adverse event management) and quality-adjusted life years (QALYs). Use probabilistic sensitivity analysis with Monte Carlo simulations to account for parameter uncertainty. Compare incremental cost-effectiveness ratios (ICERs) against regional willingness-to-pay thresholds .

Q. How can Quality-by-Design (QbD) principles optimize this compound formulation stability?

- Methodological Answer : Apply Taguchi orthogonal arrays or Box-Behnken designs to screen critical factors (e.g., excipient ratios, humidity, temperature). Use accelerated stability testing with HPLC-UV to monitor degradation products. Derive design space models via ANOVA and desirability functions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported GABA transport protein upregulation with long-term pregabalin use?

- Methodological Answer : Reconcile preclinical vs. clinical data by standardizing assay protocols (e.g., Western blot quantification in rodent spinal cord vs. human CSF ELISA). Consider interspecies variability in GABA receptor subtypes and dosing regimens. Meta-regression can adjust for publication bias in positive results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.